molecular formula C13H16N2O B1274691 4-Benzyl-2-morpholineacetonitrile CAS No. 57962-45-5

4-Benzyl-2-morpholineacetonitrile

Cat. No. B1274691
CAS RN: 57962-45-5
M. Wt: 216.28 g/mol
InChI Key: IMCDTSZTCIFXNN-UHFFFAOYSA-N
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Description

4-Benzyl-2-morpholineacetonitrile is an organic compound with the molecular formula C13H16N2O . It has a wide range of applications in scientific research.


Molecular Structure Analysis

The molecular structure of 4-Benzyl-2-morpholineacetonitrile consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

properties

IUPAC Name

2-(4-benzylmorpholin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCDTSZTCIFXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390619
Record name (4-Benzylmorpholin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57962-45-5
Record name (4-Benzylmorpholin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of finely ground sodium cyanide (39.6 g.) and 4-benzyl-2-(toluene-p-sulphonyloxymethyl)morpholine (144.4 g.) in dimethyl sulphoxide (600 ml.) is stirred and heated at 60°-65° C. for 3.5 hours. The mixture is cooled, diluted with water (6 1.) and extracted with ether (3 × 2 1.). The ether extracts are combined and washed with brine (2 × `1.) and dried over anhydrous magnesium sulphate and the solvent removed by evaporation in vacuo. The residue is recrystallised from petroleum ether (b.p. 40°-60° C.) to give 4-benzyl-2-cyanomethylmorpholine, m.p. 62° C.
Quantity
39.6 g
Type
reactant
Reaction Step One
Name
4-benzyl-2-(toluene-p-sulphonyloxymethyl)morpholine
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144.4 g
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600 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Name
Cc1ccc(S(=O)(=O)OCC2CN(Cc3ccccc3)CCO2)cc1
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Synthesis routes and methods IV

Procedure details

A mixture of 4-benzyl-2-chloromethylmorpholine (22.5 g), potassium cyanide (13 g), potassium iodide (1 g), and dimethyl sulfoxide (40 ml) is heated with stirring at 120° C. for 5 hours. The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The organic layer is washed with water, dried over sodium sulfate, and evaporated to give the title compound (20 g) as an oil.
Quantity
22.5 g
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13 g
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40 mL
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1 g
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